molecular formula C19H19NO6S B12361880 6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde

6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde

Cat. No.: B12361880
M. Wt: 389.4 g/mol
InChI Key: YYVMXWNBXDUPOA-UHFFFAOYSA-N
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Description

6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyranochromene core fused with a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction between a chromene derivative and a thiazolidine derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the oxo groups can produce diols .

Scientific Research Applications

6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19NO6S

Molecular Weight

389.4 g/mol

IUPAC Name

6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde

InChI

InChI=1S/C19H19NO6S/c1-10-12(7-14(22)20-4-6-27-9-20)19(24)26-17-13(8-21)16(23)18-11(15(10)17)3-2-5-25-18/h8,23H,2-7,9H2,1H3

InChI Key

YYVMXWNBXDUPOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C(=C3C(=C12)CCCO3)O)C=O)CC(=O)N4CCSC4

Origin of Product

United States

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